molecular formula C7H8BrNO2S B1505617 Ethyl 2-(2-bromothiazol-5-yl)acetate CAS No. 214833-98-4

Ethyl 2-(2-bromothiazol-5-yl)acetate

Cat. No. B1505617
CAS RN: 214833-98-4
M. Wt: 250.12 g/mol
InChI Key: NYDWRDWAJQLFCH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromothiazol-5-yl)acetate is a chemical compound with the CAS Number: 214833-98-4 . It has a molecular weight of 251.12 and its IUPAC name is ethyl 2- (2-bromo-1H-1lambda3-thiazol-5-yl)acetate .


Molecular Structure Analysis

The molecule contains a total of 20 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), and 1 Thiazole .


Physical And Chemical Properties Analysis

Ethyl 2-(2-bromothiazol-5-yl)acetate is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antitumor Activity

Ethyl 2-(2-bromothiazol-5-yl)acetate has been studied for its potential in antitumor activity. Thiazole derivatives, which include this compound, have been synthesized and evaluated for their cytotoxic effects on various human tumor cell lines. These compounds have shown promising results in inhibiting the growth of cancerous cells, making them valuable in the development of new anticancer drugs .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Ethyl 2-(2-bromothiazol-5-yl)acetate, as a thiazole derivative, may be used in the synthesis of new compounds with potential antimicrobial activity. This application is crucial in the fight against drug-resistant bacteria and the development of new antibiotics .

Synthesis of Sulfur Drugs

Thiazoles are key structures in the synthesis of sulfur drugs. Ethyl 2-(2-bromothiazol-5-yl)acetate could serve as a starting material or intermediate in the production of these drugs, which are important for treating bacterial infections .

Production of Biocides and Fungicides

Due to its structural properties, Ethyl 2-(2-bromothiazol-5-yl)acetate can be utilized in the synthesis of biocides and fungicides. These compounds are essential for protecting crops from fungal infections and ensuring food security .

Development of Chemical Reaction Accelerators

This compound’s reactivity makes it suitable for use in creating chemical reaction accelerators. These accelerators can significantly speed up chemical reactions, which is beneficial in various industrial and research applications .

Creation of Dyes

Ethyl 2-(2-bromothiazol-5-yl)acetate may be involved in the synthesis of dyes, particularly those that require the thiazole ring as part of their structure. These dyes have applications in textiles, inks, and biological staining .

Neuroprotective Drug Development

Research has indicated that thiazole derivatives exhibit neuroprotective properties. Ethyl 2-(2-bromothiazol-5-yl)acetate could be used to develop drugs that protect nerve cells from damage, which is particularly relevant in conditions like Alzheimer’s and Parkinson’s disease .

Antiviral Drug Synthesis

The thiazole ring is present in several antiviral drugs. Ethyl 2-(2-bromothiazol-5-yl)acetate could play a role in the synthesis of new antiviral agents, which is increasingly important in the context of emerging viral diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDWRDWAJQLFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00709263
Record name Ethyl (2-bromo-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromothiazol-5-yl)acetate

CAS RN

214833-98-4
Record name Ethyl (2-bromo-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00709263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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